This complex molecule, with the cumbersome name [(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride, finds application in scientific research as a catalyst for asymmetric transfer hydrogenation. Asymmetric transfer hydrogenation is a reaction in organic chemistry that reduces a ketone or imine to its corresponding alcohol or amine, respectively. The key feature of this reaction is its chirality, meaning the product forms with a specific spatial arrangement of atoms.
This ruthenium complex acts as a catalyst in this reaction, meaning it accelerates the reaction without being consumed itself. The specific design of the molecule, including the presence of the ruthenium center and the chiral (1S,2S)-2-amino-1,2-diphenylethyl group, allows for the selective formation of one enantiomer of the product molecule over the other.
Here are some of the advantages of using this ruthenium complex as a catalyst in asymmetric transfer hydrogenation:
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